

Theoretical and Computational Explorations of Cyclopropenone: A Technical Guide

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Compound of Interest

Compound Name: Cycloprop-2-yn-1-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenone (C_3H_2O) is a fascinating and highly strained molecule that has garnered significant attention in theoretical and computational chemistry.[1][2] Its unique three-membered ring structure, combined with a carbonyl group, results in a rich and complex array of chemical properties and reactivity.[1] This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the structure, bonding, vibrational spectroscopy, and reaction mechanisms of cyclopropenone. For researchers and professionals in drug development, understanding the fundamental characteristics of this strained ring system can offer insights into the design of novel therapeutics and bioorthogonal probes.[3]

Molecular Structure and Geometry

The geometry of cyclopropenone has been extensively studied using various computational methods. These studies provide detailed insights into bond lengths and angles, which are crucial for understanding the molecule's inherent strain and reactivity. The planarity of the molecule is a key structural feature.

Computational Data on Molecular Geometry

A range of computational levels of theory have been employed to predict the equilibrium structure of cyclopropenone. Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly used methods. The choice of basis set, such as the Pople-style 6-31G* or Dunning's correlation-consistent basis sets (cc-pVTZ), also influences the accuracy of the results.[4][5]

Below is a summary of computed geometrical parameters for cyclopropenone from various theoretical models.

Parameter	B3LYP/cc-pVTZ	MP2/cc-pVTZ	Experimental (Microwave Spectroscopy)
Bond Lengths (Å)			
C=O	1.212	1.230	1.212
C=C	1.345	1.357	1.332
C-C	1.435	1.438	1.425
C-H	1.077	1.078	1.089
Bond Angles (°)			
C-C-C	63.8	63.7	63.9
H-C=C	148.1	148.0	148.2
C=C-C	58.1	58.1	58.0

Note: Experimental values are provided for comparison and are typically derived from rotational spectroscopy data combined with quantum-chemical calculations to estimate equilibrium structures.[5]

Vibrational Frequencies

Computational chemistry is a powerful tool for predicting the vibrational spectra of molecules. For cyclopropenone, theoretical calculations have been essential for assigning the fundamental vibrational modes observed in infrared (IR) and Raman spectroscopy.[6] The calculated

frequencies often show strong agreement with experimental data, particularly when scaling factors are applied to account for anharmonicity and basis set deficiencies.[4]

Computed Vibrational Frequencies

The following table presents a selection of computed harmonic vibrational frequencies for cyclopropenone using the B3LYP and MP2 methods with the cc-pVTZ basis set, alongside experimental values.[4]

Mode	Symmetry	Description	B3LYP/cc-pVTZ (cm ⁻¹)	MP2/cc-pVTZ (cm ⁻¹)	Experimental (cm ⁻¹)
v ₁	a ₁	Sym. C-H stretch	3237	3254	3102
v ₂	a ₁	C=O stretch	1898	1864	1853
v ₃	a ₁	C=C stretch	1672	1656	1639
v ₄	a ₁	Sym. C-C stretch	1026	1018	1026
v ₅	a ₁	Sym. C-H bend	1319	1308	1299
v ₆	b ₂	Asym. C-H stretch	3187	3204	3063
v ₇	b ₂	Asym. C-H bend	1383	1371	1335
v ₈	b ₂	Asym. C-C stretch	895	884	880
v ₉	b ₁	Out-of-plane C-H wag	921	910	913
v ₁₀	b ₁	Out-of-plane ring puckering	759	748	750

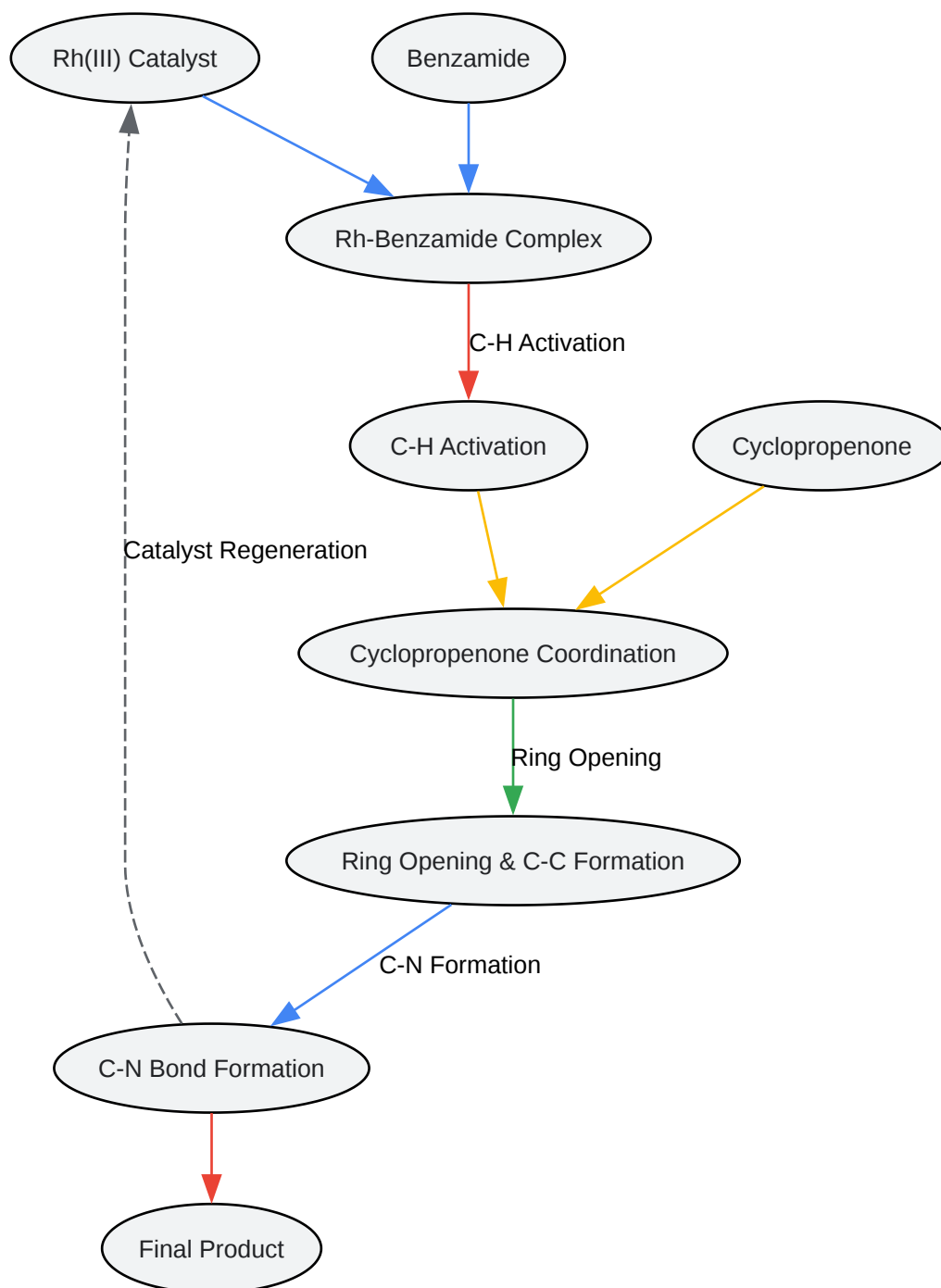
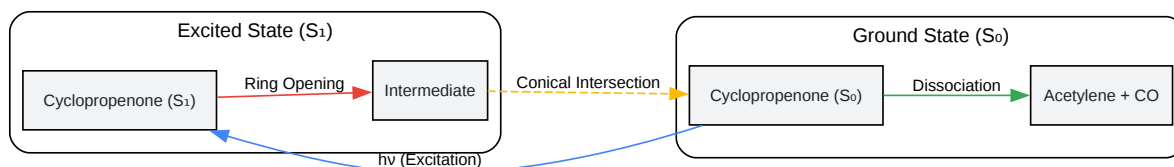
Key Reaction Mechanisms: A Computational Perspective

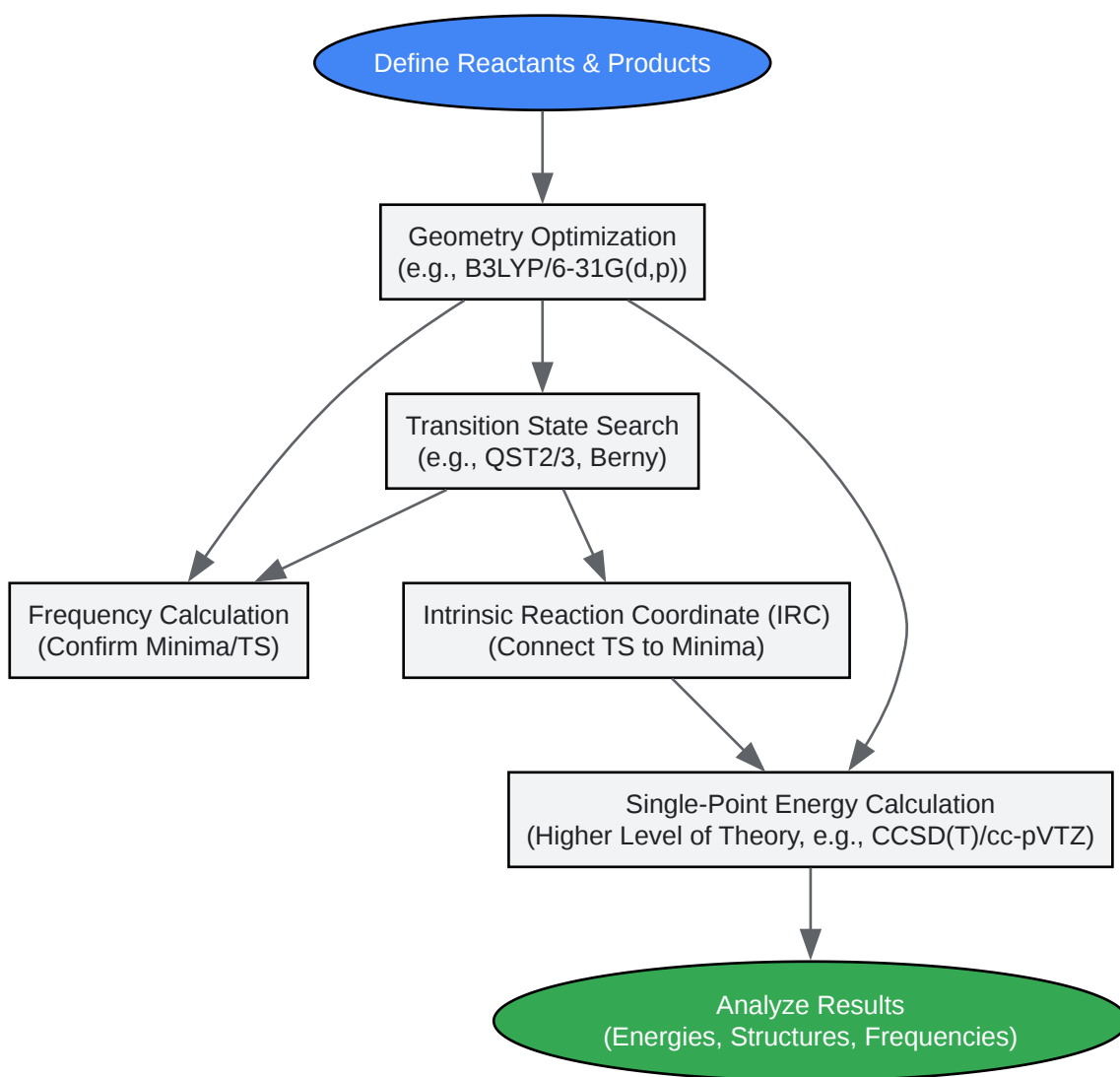
Computational studies have been pivotal in mapping out the potential energy surfaces of various reactions involving cyclopropenone, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Photodecarbonylation of Cyclopropenone

One of the most studied reactions of cyclopropenone is its photodecarbonylation to form acetylene and carbon monoxide.^{[2][7]} Time-dependent DFT (TD-DFT) and multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) have been employed to investigate the excited-state dynamics.

The generally accepted mechanism involves the initial excitation of cyclopropenone to an excited electronic state (S_1), followed by non-adiabatic transitions through conical intersections back to the ground state (S_0) potential energy surface, ultimately leading to dissociation.^[7]





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